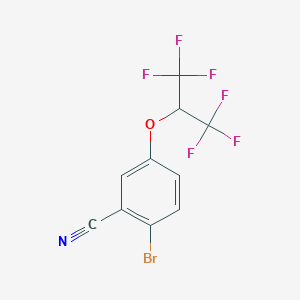

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

Description

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a fluorinated aromatic compound characterized by a bromine atom at the 2-position, a nitrile group at the benzonitrile core, and a bulky 1,1,1,3,3,3-hexafluoropropan-2-yloxy substituent at the 5-position. This trifluoromethyl ether group confers high electronegativity and lipophilicity, making the compound useful in medicinal chemistry and materials science. Its molecular formula is C₁₀H₄BrF₆NO, with a molecular weight of 356.04 g/mol. The hexafluoropropan-2-yloxy group enhances metabolic stability and binding affinity in biological systems, as seen in MAGL inhibitors .

Properties

IUPAC Name |

2-bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF6NO/c11-7-2-1-6(3-5(7)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKUYDWMKGSSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159299 | |

| Record name | Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779123-35-1 | |

| Record name | Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779123-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile typically involves the bromination of 5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized batch or continuous flow processes. These methods ensure the efficient use of reagents and solvents, minimizing waste and improving yield. The industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used.

Major Products Formed:

Oxidation: Bromate salts.

Reduction: Primary, secondary, or tertiary amines.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Medicine: It is investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.

Industry: The compound finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the hexafluoropropan-2-yloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Physicochemical and Functional Comparisons

Lipophilicity and Solubility :

- The target compound’s hexafluoropropan-2-yloxy group increases logP compared to hydroxyl (e.g., 5-Bromo-2-hydroxybenzonitrile) or methoxy analogs, favoring membrane permeability but reducing aqueous solubility .

- Trifluoromethoxy (CF₃O) in 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile offers moderate lipophilicity, balancing solubility and bioavailability .

Electronic Effects :

- The hexafluoropropan-2-yloxy group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to specific positions. This contrasts with methoxy (-OCH₃), which is electron-donating .

Synthetic Utility: Bromine at the 2-position (target) vs. 3-position (3-Bromo-2-(hexafluoropropan-2-yloxy)benzonitrile) affects coupling reactions. The para-nitrile group in the target compound may stabilize intermediates in cross-coupling reactions . 5-Bromo-2-hydroxybenzonitrile is synthesized via bromination of o-cyanophenol or cobalt-catalyzed methods, whereas the target compound likely requires fluorinated reagents like 1,1,1,3,3,3-hexafluoropropan-2-ol for etherification .

5-Bromo-2-hydroxybenzonitrile is a precursor for antiretroviral and anticancer agents, but its hydroxyl group may limit metabolic stability compared to fluorinated derivatives .

Data Tables

Table 1: Key Physical Properties

Biological Activity

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a fluorinated organic compound that has garnered attention in various fields of medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, making it a candidate for further investigation in drug development and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12H8BrF6NO. The presence of bromine and hexafluoropropanol groups contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several interesting properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of 2-bromo compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

- Antimicrobial Properties : Compounds similar to 2-bromo derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans. These findings suggest a potential application in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study conducted on various brominated compounds indicated that those with electron-withdrawing groups exhibited enhanced anticancer activity. The mechanism was hypothesized to involve disruption of cell cycle progression in cancer cells. The study highlighted that compounds structurally related to 2-bromo derivatives showed IC50 values in the low micromolar range against several cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-5-(HFP) | MCF-7 | 5.4 |

| 2-Bromo-5-(HFP) | A549 | 4.8 |

| 2-Bromo-5-(HFP) | PC3 | 6.1 |

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of halogenated benzonitriles. The study found that certain derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus with MIC values ranging from 10 to 50 µg/mL.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-Bromo-5-(HFP) | E. coli | 25 |

| 2-Bromo-5-(HFP) | S. aureus | 15 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and type of substituents significantly influence the biological activity of benzonitrile derivatives. For example:

- Fluorinated Substituents : Enhance lipophilicity and cellular uptake.

- Bromine Substituents : Induce apoptosis in cancer cells through reactive oxygen species generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.